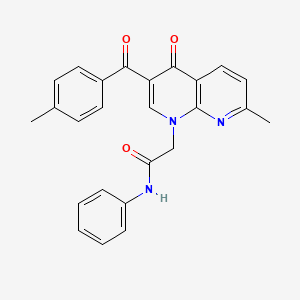![molecular formula C19H19ClN4O2S3 B2630563 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide CAS No. 1021215-45-1](/img/no-structure.png)
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C19H19ClN4O2S3 and its molecular weight is 467.02. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The synthesis and study of heterocyclic compounds, particularly thiazolo[4,5-d]pyrimidines and related derivatives, play a crucial role in medicinal chemistry due to their diverse biological activities. These compounds are known for their potential as antiasthma agents, where their mediator release inhibitory properties are explored through various synthetic pathways. Such studies involve the preparation of triazolo[1,5-c]pyrimidines, which have shown promise in pharmacological and toxicological evaluations for treating asthma and related respiratory conditions (Medwid et al., 1990). Similarly, the synthesis of novel pyrimidinone and thiazolidinone derivatives containing thieno[d]pyrimidine moieties has been investigated for their antimicrobial properties, highlighting the importance of heterocyclic chemistries in developing new therapeutic agents (El Azab & Abdel-Hafez, 2015).
Antimicrobial and Antitumor Applications
The development of new antimicrobial and antitumor agents frequently involves the exploration of heterocyclic compounds, including thieno[2,3-d]pyrimidines. These studies focus on the synthesis of various derivatives and their evaluation against a range of microbial and cancer cell lines. For instance, new acyclic nucleoside analogues derived from pyrimido[4,5-b]quinolines have been synthesized and assessed for their potential analgesic, anti-inflammatory, antioxidant, and antimicrobial activities, demonstrating the versatility of heterocyclic frameworks in medicinal research (El-Gazzar et al., 2009). Additionally, the synthesis and antimicrobial evaluation of new pyrimidines and condensed pyrimidines reveal the significance of structural variation in enhancing biological activities, further underscoring the potential for scientific research applications of compounds like 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide (Abdelghani et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds with thioxopyrimidine structures have been reported to possess diverse biological activities .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, potentially influencing oxidative processes in the organism .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been reported to possess diverse biological activities, suggesting a range of potential molecular and cellular effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-chlorobenzenesulfonamide", "cyclohexylamine", "acetic anhydride", "thiourea", "2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-chlorophenylthiourea by reacting 4-chlorobenzenesulfonamide with thiourea in the presence of sodium hydroxide.", "Step 2: Synthesis of 3-(4-chlorophenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol by reacting 4-chlorophenylthiourea with 2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol in the presence of hydrochloric acid.", "Step 3: Synthesis of 3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol by oxidizing 3-(4-chlorophenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol with sodium bicarbonate and ethyl acetate.", "Step 4: Synthesis of 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide by reacting 3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol with cyclohexylamine and acetic anhydride." ] } | |
Numéro CAS |
1021215-45-1 |
Formule moléculaire |
C19H19ClN4O2S3 |
Poids moléculaire |
467.02 |
Nom IUPAC |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C19H19ClN4O2S3/c20-11-6-8-13(9-7-11)24-16-15(29-19(24)27)17(26)23-18(22-16)28-10-14(25)21-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,21,25)(H,22,23,26) |
Clé InChI |
CBMXCYZZYQZRQY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



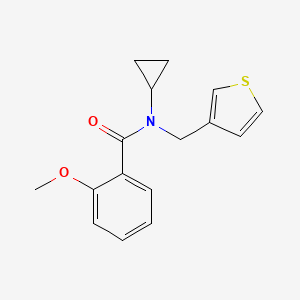
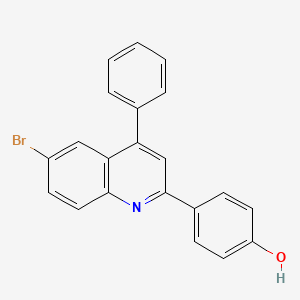
![1-[4-(3-Fluorophenoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2630484.png)
![N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2630485.png)

![3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2630487.png)
![6-chloro-5-methyl-N-{4-[(1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}pyridine-3-sulfonamide](/img/structure/B2630490.png)

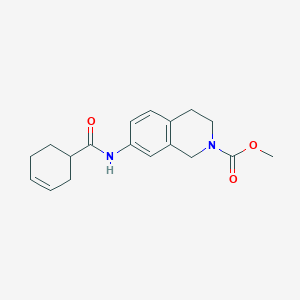
![2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2630496.png)
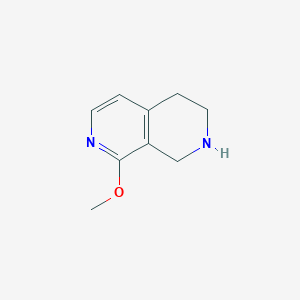
![1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one](/img/structure/B2630499.png)
